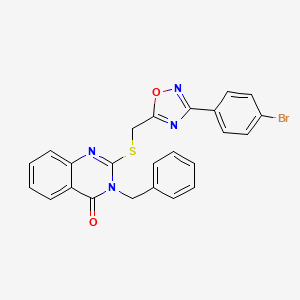
3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves innovative routes to incorporate various functional groups that can alter their pharmacological profile. For instance, the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new classes of H1-antihistaminic agents illustrates a method that could be analogous to the synthesis of our compound of interest. These processes typically start with benzylamine or a similar compound and undergo cyclization with one-carbon donors or other specific reactants to introduce the desired substituents (Alagarsamy et al., 2007).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the specified compound, is crucial in determining their biological activity. Structural analysis often involves computational and crystallographic techniques to understand the compound's conformation, electronic distribution, and potential interaction sites with biological targets. This understanding is pivotal in predicting and enhancing the compound's pharmacological effects.
Chemical Reactions and Properties
Quinazolinone derivatives participate in a variety of chemical reactions, primarily due to their reactive sites, such as the nitrogen in the quinazolinone ring and substituents like oxadiazol. These reactions include cyclization, S-arylation, and interactions with one-carbon donors, leading to the formation of diverse derivatives with potential biological activities. The reactivity is influenced by the electronic and steric properties of the substituents.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are essential for their formulation and biological application. These properties are determined by the compound's molecular structure and substituents, influencing its behavior in biological systems and drug delivery methods.
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and pKa, of quinazolinone derivatives are critical in determining their pharmacological efficacy and shelf life. These properties are influenced by the molecular framework and the nature of the substituents, impacting the compound's interaction with biological molecules and its metabolism within the body.
For a deeper understanding and exploration of the synthesis, structure, and properties of similar quinazolinone derivatives, further research and reading are recommended through the following references:
科学的研究の応用
Analgesic and Anti-inflammatory Applications
- Quinazolin-4-one derivatives, specifically those linked with a 1,3,4-oxadiazole moiety, have been synthesized and shown potent analgesic and anti-inflammatory activities in animal studies. These compounds, through cyclization reactions involving different aromatic acids, aldehydes, and carbon disulfide, display significant potential in analgesic and anti-inflammatory applications (Dewangan et al., 2016).
Antimicrobial Activity
- New derivatives of quinazolin-4(3H)-one linked to 1,3,4-oxadiazole have been developed with notable antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and antifungal activity against strains like Aspergillus niger (Gupta et al., 2008).
Antihistaminic Agents
- Novel quinazolin-4-(3H)-one derivatives have been synthesized for their potential use as H1-antihistaminic agents. These compounds have shown promising results in vivo on guinea pigs, indicating their potential as new classes of antihistamines (Alagarsamy & Parthiban, 2013).
Antiviral Activities
- Quinazolin-4(3H)-ones have also been explored for their antiviral properties. Specifically, novel derivatives have been tested against respiratory and biodefense viruses, showing potential as antiviral agents in cell culture against various viruses including influenza and SARS corona virus (Selvam et al., 2007).
Anticonvulsant Agents
- Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds show promise as potential anticonvulsant agents, with some derivatives exhibiting significant activity in this regard (Archana, 2019).
Antihypertensive Activity
- In the field of cardiovascular research, certain quinazolin-4(3H)-one derivatives have been shown to possess antihypertensive properties. These compounds have been tested in vivo and compared with standard antihypertensive drugs, showing significant potential in this area (Alagarsamy & Pathak, 2007).
Antimicrobial and Antifungal Applications
- Quinazolin-4(3H)-one derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Some compounds have shown very good activity against both bacterial and fungal strains, indicating their potential use in treating infections (Patel & Patel, 2010).
特性
IUPAC Name |
3-benzyl-2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBPOXGSVLKUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

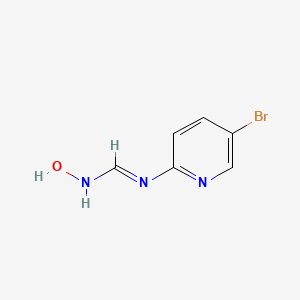

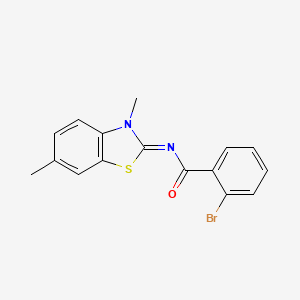
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)
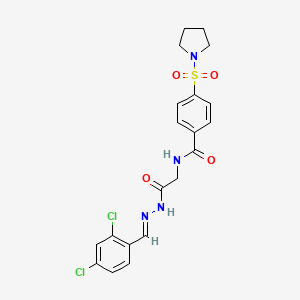

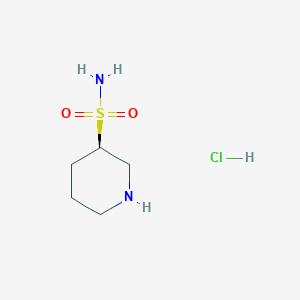
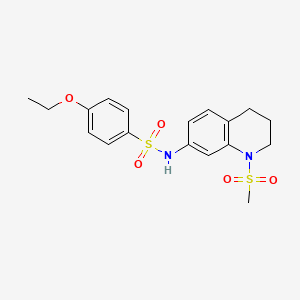
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)